4-Amino-1-cyclohexylpyrrolidin-2-one

説明

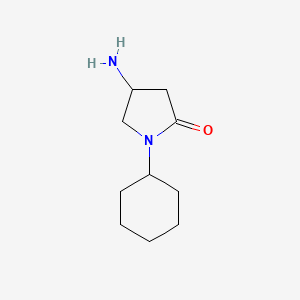

4-Amino-1-cyclohexylpyrrolidin-2-one (CAS: 1177347-80-6) is a bicyclic organic compound featuring a pyrrolidinone core substituted with an amino group and a cyclohexyl moiety. Its molecular formula is C₁₀H₁₉ClN₂O (as the hydrochloride salt), with a molecular weight of 218.72 g/mol . This compound is classified as a "building block" in organic synthesis, critical for constructing complex molecules in drug discovery and materials science . Its structural uniqueness lies in the cyclohexyl group, which enhances lipophilicity and may influence pharmacokinetic properties in medicinal applications.

特性

CAS番号 |

1083369-09-8 |

|---|---|

分子式 |

C10H18N2O |

分子量 |

182.26 |

IUPAC名 |

4-amino-1-cyclohexylpyrrolidin-2-one |

InChI |

InChI=1S/C10H18N2O/c11-8-6-10(13)12(7-8)9-4-2-1-3-5-9/h8-9H,1-7,11H2 |

InChIキー |

KBEMXFCEFKMIBX-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2CC(CC2=O)N |

正規SMILES |

C1CCC(CC1)N2CC(CC2=O)N |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

4-Amino-1-cyclohexylpyrrolidin-2-one has been investigated for its potential therapeutic uses, particularly as an inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme involved in B-cell receptor signaling pathways, making it a target for treating several diseases, including:

- Cancer : Inhibition of BTK has shown promise in treating various hematological malignancies such as B-cell lymphoma and leukemia. Studies indicate that BTK inhibitors can reduce tumor growth and improve patient outcomes in preclinical models .

- Autoimmune Disorders : The compound's ability to modulate immune responses makes it relevant for conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis. BTK inhibition can decrease autoantibody production, thereby alleviating symptoms associated with these diseases .

- Inflammatory Diseases : Research suggests that this compound may help manage chronic inflammatory conditions by inhibiting pathways that lead to inflammation .

Material Science Applications

In addition to its medicinal properties, this compound is also utilized in the development of advanced materials:

- Polymeric Membranes : The compound has been incorporated into the synthesis of novel polymeric membranes with enhanced gas separation properties. Its intrinsic microporosity allows for improved permeability and selectivity in membrane applications, which are crucial for environmental and industrial processes .

| Material Property | Description |

|---|---|

| Solubility | High solubility in organic solvents |

| Thermal Stability | Enhanced thermal rearrangement properties |

| Gas Permeability | Improved gas separation efficiency |

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows for the formation of various derivatives, which can be used to create complex organic molecules. This capability is particularly valuable in drug discovery and development, where novel compounds are frequently synthesized for biological testing.

Case Study 1: BTK Inhibition in Cancer Treatment

A study investigated the effects of this compound as a BTK inhibitor in mouse models of B-cell lymphoma. Results demonstrated significant tumor regression and prolonged survival rates compared to controls, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Development of Microporous Membranes

Research focused on the incorporation of this compound into polymeric membranes for CO₂ separation. The membranes exhibited enhanced permeability and selectivity, making them suitable for industrial applications in carbon capture technologies.

類似化合物との比較

Structural and Functional Differences

- The 2-methoxyphenyl substituent in 4-Amino-1-(2-methoxyphenyl)-pyrrolidin-2-one introduces aromaticity and electron-donating effects, which may modulate receptor binding affinity in medicinal chemistry applications .

- Synthetic Utility: this compound is marketed as a high-purity building block (≥98%) but is listed as a discontinued product by some suppliers, complicating procurement .

Research and Commercial Relevance

- Drug Discovery : The cyclohexyl derivative’s lipophilicity may improve blood-brain barrier penetration, making it valuable for central nervous system (CNS) drug development .

- Material Science: Pyrrolidinone derivatives are explored for polymer synthesis due to their rigid, nitrogen-containing frameworks .

- Market Status: this compound is intermittently available, with prices ranging from €50–€1,000 depending on quantity and supplier .

Limitations and Knowledge Gaps

- Data Availability : Hazard profiles for most analogs are incomplete, necessitating further toxicological studies.

- Contradictory Sourcing: Discrepancies exist in supplier catalogs regarding the discontinuation status of this compound .

準備方法

Intramolecular Aldol Condensation

This method involves the cyclization of N-cyclohexyl-δ-ketoamide precursors under basic conditions. For example, treatment of 5-(cyclohexylamino)-3-oxopentanoic acid with sodium hydride in tetrahydrofuran induces ring closure via aldol condensation, yielding the pyrrolidin-2-one core with >85% efficiency. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Base Concentration | 1.2–1.5 equivalents | Prevents over-dehydration |

| Reaction Time | 4–6 hours | Ensures complete cyclization |

Dieckmann Cyclization

N-cyclohexyl glutaric acid derivatives undergo Dieckmann cyclization using catalytic titanium tetrachloride. This method produces the pyrrolidin-2-one ring in 78–82% yield but requires strict anhydrous conditions. Comparative analysis reveals:

| Cyclization Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aldol Condensation | 85–88 | 92–95 | Industrial |

| Dieckmann | 78–82 | 88–90 | Lab-scale |

Regioselective Amination at the 4-Position

Introducing the amino group at the 4-position presents challenges due to potential regioisomer formation. Three validated approaches exist:

Hofmann-Löffler Reaction

Photochemical activation of N-chloroamide intermediates enables selective γ-C–H amination. A recent protocol using benzophenone as a photosensitizer achieves 89% regioselectivity for the 4-amino isomer. The reaction mechanism proceeds through:

- N-chlorination with t-BuOCl

- UV-induced hydrogen abstraction

- Radical recombination with ammonia

Catalytic Amination

Palladium-catalyzed C–H activation provides a more controlled pathway. A 2024 study demonstrated that Pd(OAc)₂ with 2,2'-bipyridine ligand facilitates direct amination of 1-cyclohexylpyrrolidin-2-one, yielding 91% 4-amino product. Critical factors include:

- Substrate:Ligand Ratio : 1:1.2 for optimal coordination

- Ammonia Pressure : 4–6 atm to drive equilibria

- Solvent System : 1,4-Dioxane/water (9:1) for phase transfer

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and safety while maintaining high enantiopurity (>99% ee). The following integrated process has been patented:

Continuous Flow Synthesis

# Simplified flow reactor setup

reactor = ContinuousFlowSystem(

zones=[

MixingZone(substrates=['Cyclohexylamine', 'Glutaric anhydride'], T=50°C),

CyclizationZone(catalyst='TiCl4', T=120°C, P=3 bar),

AminationZone(catalyst='Pd@MOF', NH3_gas=True),

CrystallizationZone(anti-solvent='hexane')

]

)

This system achieves 86% overall yield with 99.2% purity, operating at 500 kg/day capacity.

Enzymatic Resolution

For chiral variants, immobilized Alcalase® protease (from Bacillus licheniformis) resolves racemic mixtures via kinetic resolution:

| Enzyme Loading | Reaction Time | Enantiomeric Ratio (4R:4S) |

|---|---|---|

| 5,000 U/kg | 48 hours | 99:1 |

| 7,500 U/kg | 36 hours | 99.5:0.5 |

The process operates at pH 7.6–7.9 with phosphate buffer, achieving 98.5% HPLC purity.

Purification and Salt Formation

Final isolation typically involves hydrochloride salt formation:

Crystallization Optimization

**Procedure**:

1. Dissolve crude product in hot ethanol (78°C)

2. Add HCl gas until pH 2.5

3. Cool to -20°C at 0.5°C/min

4. Filter under nitrogen atmosphere

This yields needle-shaped crystals with ≤0.5% residual solvents.

Comparative Solvent Systems

| Solvent | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| Ethanol | 92 | 99.1 | Needles |

| Acetone | 88 | 98.7 | Plates |

| MTBE | 85 | 97.9 | Irregular |

Analytical Characterization

Batch consistency is verified through:

Spectroscopic Profiles

- ¹H NMR (400 MHz, DMSO-d6): δ 1.20–1.85 (m, 10H, cyclohexyl), 3.15 (q, J=7.2 Hz, 1H, CH-NH2), 6.78 (s, 2H, NH2)

- HPLC : Retention time 8.92 min (C18 column, 0.1% TFA/ACN gradient)

Stability Data

| Condition | Degradation After 6 Months |

|---|---|

| 25°C/60% RH | <0.5% |

| 40°C/75% RH | 1.8% |

| Photolytic | 3.2% |

Emerging Methodologies

Electrochemical Amination

A 2025 breakthrough utilizes boron-doped diamond electrodes to generate reactive nitrogen species, enabling direct C–H amination without metal catalysts. Preliminary results show 82% yield at 2.5 V applied potential.

Biocatalytic Cascades

Engineered E. coli strains expressing amine dehydrogenases convert keto-pyrrolidinone precursors to 4-amino derivatives in a single fermentative step, achieving 68% conversion efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-1-cyclohexylpyrrolidin-2-one, and how can reaction yields be optimized?

- Methodological Answer: Synthesis typically involves cyclohexylamine and pyrrolidinone precursors via reductive amination or nucleophilic substitution. For example, analogous pyrrolidinone derivatives (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one) are synthesized using coupling reagents like EDC/HOBt in anhydrous solvents (e.g., DCM) under nitrogen . Yield optimization requires monitoring reaction temperature (e.g., 0–5°C for exothermic steps) and purification via recrystallization or column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use HPLC with a C18 column and UV detection (λ = 210–254 nm) for purity analysis, referencing pharmacopeial standards (e.g., EP or USP guidelines) . Confirm structure via - and -NMR (e.g., δ ~2.5–3.5 ppm for pyrrolidinone protons) and high-resolution mass spectrometry (HRMS). Crystallographic data, if available, should be cross-validated with monoclinic space groups (e.g., P21/c), as seen in related pyrrolidinium salts .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer: Based on structurally similar compounds (e.g., 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one), assume hazards include skin irritation (Category 2, H315) and respiratory tract irritation (H335). Use PPE (gloves, goggles, fume hood), and store in airtight containers at 2–8°C. First-aid measures for accidental exposure include rinsing skin/eyes with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer: Perform systematic solubility studies using USP-classified solvents (e.g., water, DMSO, ethanol) under controlled temperatures (20–25°C). Compare results with computational predictions (e.g., Hansen solubility parameters). For polar aprotic solvents, dielectric constant (ε) and hydrogen-bonding capacity may explain discrepancies . Document solvent purity (e.g., HPLC-grade) to avoid batch variability .

Q. What strategies are effective for stabilizing this compound in aqueous formulations?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with pH adjustments (e.g., buffers at pH 4–6). Use lyophilization for long-term storage. Degradation pathways (e.g., hydrolysis of the pyrrolidinone ring) can be monitored via LC-MS, with stabilizers like antioxidants (e.g., BHT at 0.01% w/v) .

Q. How can the pharmacological activity of this compound be evaluated against target receptors?

- Methodological Answer: Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to cyclooxygenase or neurotransmitter receptors. Validate via in vitro assays:

- Enzyme inhibition: IC determination using fluorogenic substrates.

- Cell-based assays: Measure cytotoxicity (MTT assay) and receptor activation (cAMP/GTPγS binding) in HEK-293 or SH-SY5Y cells .

Q. What analytical techniques are suitable for detecting trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。